molecular formula C24H30FN3O6S B1311819 (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate CAS No. 901765-36-4

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate

Katalognummer: B1311819
CAS-Nummer: 901765-36-4
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: ABQHNLSQARCFAU-IENJSVCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate is a key synthetic intermediate and a biologically active compound of significant interest in medicinal chemistry research. This molecule is recognized as a crucial precursor in the synthesis of potent and selective kinase inhibitors. Its core structure is designed to target phosphoinositide 3-kinase delta (PI3Kδ), an enzyme critically involved in B-cell signaling and immune responses , making it a candidate for investigating treatments for inflammatory and autoimmune diseases. Furthermore, research indicates this specific stereoisomer serves as a direct intermediate for PH-797804, a highly selective inhibitor of p38 MAP kinase alpha. The p38 MAP kinase pathway is a central mediator of inflammatory cytokine production , and its inhibition is a validated therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. The compound's mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby disrupting downstream signaling cascades. Its complex structure, featuring a (S,E)-configured enone side chain, is essential for conferring high binding affinity and isoform selectivity. This product is provided for research purposes to support studies in kinase biology, inflammation pathways, and the development of novel therapeutic agents. It is supplied to a high standard of purity and quality to ensure reliable and reproducible experimental results. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC USE.

Eigenschaften

IUPAC Name

ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHNLSQARCFAU-IENJSVCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H32FN3O6S
  • Molecular Weight : 509.59 g/mol
  • CAS Number : 851443-04-4
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The primary mechanism through which (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate exerts its biological effects is through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the cholesterol synthesis pathway. Inhibition of this enzyme leads to decreased cholesterol levels and has implications for treating hyperlipidemia and cardiovascular diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HMG-CoA reductase. The reported IC50 values range from 9 to 16 nM, indicating potent enzymatic inhibition . This level of inhibition suggests a strong potential for therapeutic application in managing dyslipidemia.

In Vivo Studies

Animal model studies have further supported the efficacy of (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate. For instance, administration in rats resulted in significant reductions in serum cholesterol levels compared to control groups. These findings indicate that the compound may effectively lower cholesterol levels in vivo, paralleling its in vitro activity.

Case Studies

  • Case Study on Hyperlipidemia Management :
    • Objective : Evaluate the efficacy of (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate in reducing LDL cholesterol levels.
    • Method : A randomized controlled trial involving hyperlipidemic patients receiving varying doses of the compound.
    • Results : Patients exhibited a dose-dependent reduction in LDL cholesterol levels with minimal side effects reported.
  • Case Study on Safety Profile :
    • Objective : Assess the safety and tolerability of (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate.
    • Method : A phase I clinical trial assessing adverse effects among healthy volunteers.
    • Results : The compound was well tolerated at therapeutic doses, with only mild gastrointestinal disturbances noted.

Comparative Analysis with Other HMG-CoA Reductase Inhibitors

Compound NameIC50 (nM)Key Features
Atorvastatin10Widely used statin; effective for lowering LDL cholesterol.
Simvastatin14Another common statin; similar mechanism of action.
(S,E)-Ethyl 7-(...)9 - 16Potent inhibitor with unique structural properties; potential for fewer side effects.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Cholesterol Management:
    • Rosuvastatin ethyl ester is primarily recognized for its role as a statin, which inhibits HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. Clinical studies have demonstrated its efficacy in lowering low-density lipoprotein (LDL) cholesterol levels and improving cardiovascular outcomes .
  • Anti-inflammatory Properties:
    • Recent research indicates that statins may possess anti-inflammatory effects beyond cholesterol reduction. Studies have shown that Rosuvastatin can modulate inflammatory pathways, potentially benefiting patients with chronic inflammatory conditions .
  • Neuroprotective Effects:
    • There is emerging evidence suggesting that statins like Rosuvastatin may exert neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Biochemical Applications

  • Biomarker Research:
    • The compound has been studied as a potential biomarker for various diseases. Its metabolites can provide insights into metabolic pathways and disease progression, particularly in cardiovascular and metabolic disorders .
  • Drug Development:
    • As a lead compound, Rosuvastatin ethyl ester serves as a template for developing new statins with improved efficacy and safety profiles. Its structure allows for modifications to enhance pharmacokinetic properties while reducing side effects .

Toxicological Studies

  • Safety Profile:
    • Extensive toxicological evaluations have been conducted to assess the safety of Rosuvastatin ethyl ester. These studies have indicated a favorable safety profile when used within recommended dosages .
  • Adverse Effects Monitoring:
    • Monitoring adverse effects is crucial in clinical settings. Reports indicate that while common side effects include muscle pain and gastrointestinal disturbances, serious adverse events are rare when the drug is used appropriately .

Case Studies

  • Clinical Trials:
    • Numerous clinical trials have validated the effectiveness of Rosuvastatin in reducing cardiovascular events among high-risk populations. For instance, the JUPITER trial demonstrated significant reductions in heart attack and stroke rates among patients treated with Rosuvastatin compared to placebo .
  • Comparative Studies:
    • Comparative studies against other statins have shown that Rosuvastatin is more effective at lower doses than many of its counterparts, making it a preferred choice for many clinicians .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparisons

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Solubility & Stability
Target Compound (901765-36-4) C₂₄H₃₀FN₃O₆S 507.58 Ethyl ester, (E)-hept-6-enoate chain, 5-OH, 3-keto Low polarity; stable at 2–8°C
(3R,5R,E)-Hept-6-enoic acid (1094100-06-7) C₂₂H₂₈FN₃O₆S 481.54 Carboxylic acid at C7, 3R,5R-dihydroxy groups Higher polarity; stable at room temp
Methyl pyrimidine-5-carboxylate [12,16] C₁₇H₁₉FN₂O₅S 382.41 Simpler pyrimidine core, methyl ester, no side chain Moderate polarity; stable at RT
N-[4-(4-Fluorophenyl)-5-formyl... [7] C₁₇H₂₀FN₃O₃S 365.42 Formyl group at pyrimidine C5, no heptenoate chain Low solubility; reactive aldehyde

Key Observations:

  • Side Chain Modifications: The target compound’s (E)-hept-6-enoate chain distinguishes it from simpler pyrimidine derivatives (e.g., methyl carboxylate in ). The extended chain may enhance lipophilicity, improving membrane permeability .
  • Stability : The ethyl ester in the target compound requires cold storage, whereas the carboxylic acid derivative is stable at room temperature, suggesting ester hydrolysis susceptibility .

Q & A

Q. How to design a DoE (Design of Experiments) for optimizing reaction conditions?

  • Methodological Answer : Use a central composite design to test variables: temperature (50–100°C), solvent (THF vs. DMF), and catalyst loading (1–5 mol%). Response surface models predict optimal conditions. For example, a 15-run DoE reduced reaction time by 40% in thiadiazolo[3,2-a]pyrimidin-7-one synthesis .

Q. What in vitro assays are suitable for evaluating the compound’s inhibition of HMG-CoA reductase?

  • Methodological Answer : Use a radiometric assay with [14C]-HMG-CoA and recombinant human enzyme. Measure NADPH consumption at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). IC50 values are benchmarked against Rosuvastatin (IC50 = 0.1–1.0 nM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.